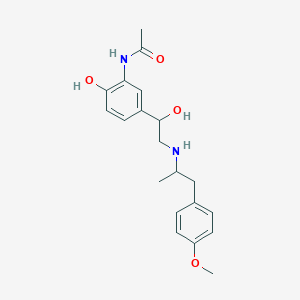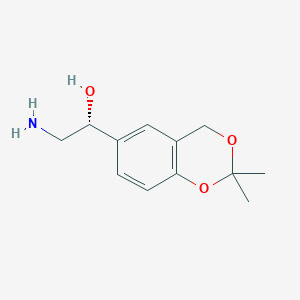
Scandium(III) hexafluoroacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scandium(III) hexafluoroacetylacetonate is a coordination compound with the chemical formula Sc(C₅HF₆O₂)₃. It is a complex formed by scandium ions and hexafluoroacetylacetonate ligands. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Scandium(III) hexafluoroacetylacetonate can be synthesized through the reaction of scandium salts with hexafluoroacetylacetone in the presence of a base. The general reaction involves mixing scandium chloride (ScCl₃) with hexafluoroacetylacetone (C₅HF₆O₂H) in a suitable solvent, such as ethanol, and adding a base like sodium hydroxide (NaOH) to facilitate the formation of the complex. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Scandium(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: The hexafluoroacetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Redox Reactions: Although scandium is typically in the +3 oxidation state, the ligands can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other β-diketones or phosphine ligands.
Coordination Reactions: Reagents such as phosphines, amines, or other metal salts.
Redox Reactions: Reducing or oxidizing agents depending on the desired reaction.
Major Products Formed:
Substitution Reactions: New coordination complexes with different ligands.
Coordination Reactions: Mixed-ligand complexes.
Redox Reactions: Products depend on the specific redox conditions and reagents used.
科学的研究の応用
Scandium(III) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.
作用機序
The mechanism of action of scandium(III) hexafluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The scandium ion acts as a central metal ion, coordinating with the hexafluoroacetylacetonate ligands through oxygen atoms. This coordination stabilizes the complex and imparts unique properties, such as high thermal stability and solubility in organic solvents. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the scandium ion .
類似化合物との比較
- Scandium(III) chloride (ScCl₃)
- Scandium(III) nitrate (Sc(NO₃)₃)
- Scandium(III) acetate (Sc(C₂H₃O₂)₃)
- Copper(II) hexafluoroacetylacetonate (Cu(C₅HF₆O₂)₂)
- Palladium(II) hexafluoroacetylacetonate (Pd(C₅HF₆O₂)₂)
Comparison: Scandium(III) hexafluoroacetylacetonate is unique due to its high stability and specific coordination properties imparted by the hexafluoroacetylacetonate ligands. Compared to other scandium compounds, it offers enhanced solubility in organic solvents and higher thermal stability. When compared to similar hexafluoroacetylacetonate complexes of other metals, this compound exhibits distinct coordination chemistry and reactivity, making it valuable for specific applications in catalysis and material science.
特性
CAS番号 |
18990-42-6 |
|---|---|
分子式 |
C15H3F18O6Sc |
分子量 |
666.11 g/mol |
IUPAC名 |
(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;scandium(3+) |
InChI |
InChI=1S/3C5H2F6O2.Sc/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+; |
InChIキー |
DWCYUTXXZMNFLG-VRBCMZOBSA-K |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Sc] |
異性体SMILES |
C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Sc+3] |
正規SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sc+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







